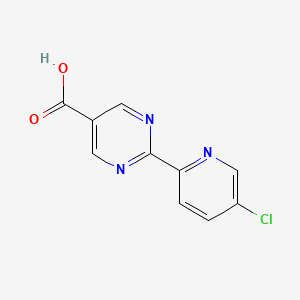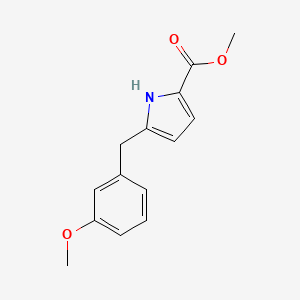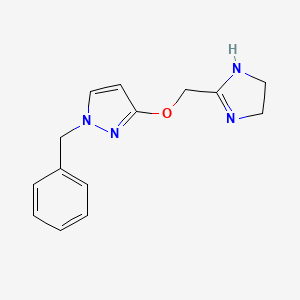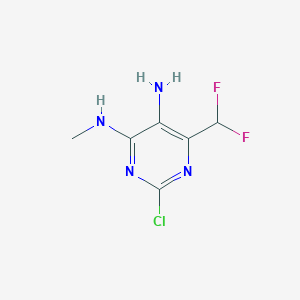
2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(5-cloropiridin-2-il)pirimidin-5-carboxílico es un compuesto heterocíclico que presenta tanto anillos de piridina como de pirimidina. Este compuesto es de gran interés en química medicinal debido a sus posibles actividades biológicas, que incluyen propiedades antimicrobianas, antivirales, antitumorales y antifibróticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 2-(5-cloropiridin-2-il)pirimidin-5-carboxílico generalmente implica la reacción del ácido 5-cloropiridin-2-carboxílico con derivados apropiados de pirimidina. Un método común incluye el uso de una reacción de Diels-Alder entre un intermedio clave y bencilo 1,2,3-triazin-5-carboxilato, seguido de la conversión al intermedio ácido carboxílico mediante hidrogenación a temperatura ambiente .
Métodos de producción industrial: Los métodos de producción industrial para este compuesto a menudo involucran la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores y entornos de reacción controlados son cruciales para lograr una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 2-(5-cloropiridin-2-il)pirimidin-5-carboxílico experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se utilizan nucleófilos como aminas o tioles en condiciones básicas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de pirimidina, mientras que las reacciones de sustitución pueden producir varios derivados de pirimidina sustituidos .
Aplicaciones Científicas De Investigación
El ácido 2-(5-cloropiridin-2-il)pirimidin-5-carboxílico tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar compuestos heterocíclicos más complejos.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.
Medicina: La investigación se centra en sus actividades antitumorales y antifibróticas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(5-cloropiridin-2-il)pirimidin-5-carboxílico implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antifibrótica se atribuye a la inhibición de la producción de colágeno y a la supresión de las prolil 4-hidroxilasas del colágeno. Esto conduce a una fibrosis reducida y una mejor salud de los tejidos .
Compuestos similares:
Derivados de 2-(piridin-2-il)pirimidina: Estos compuestos comparten una estructura similar pero carecen del átomo de cloro.
Derivados del ácido 5-cloropiridin-2-carboxílico: Estos compuestos tienen la parte cloropiridina pero difieren en los grupos funcionales unidos.
Singularidad: El ácido 2-(5-cloropiridin-2-il)pirimidin-5-carboxílico es único debido a la presencia de anillos de piridina y pirimidina, junto con el átomo de cloro. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Comparación Con Compuestos Similares
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar structure but lack the chlorine atom.
5-Chloropyridine-2-carboxylic acid derivatives: These compounds have the chloropyridine moiety but differ in the attached functional groups.
Uniqueness: 2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid is unique due to the presence of both pyridine and pyrimidine rings, along with the chlorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
1447607-63-7 |
|---|---|
Fórmula molecular |
C10H6ClN3O2 |
Peso molecular |
235.62 g/mol |
Nombre IUPAC |
2-(5-chloropyridin-2-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H6ClN3O2/c11-7-1-2-8(12-5-7)9-13-3-6(4-14-9)10(15)16/h1-5H,(H,15,16) |
Clave InChI |
ATFJUHULFMCILC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Cl)C2=NC=C(C=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B11796226.png)

![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B11796237.png)
![2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11796249.png)




![2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate](/img/structure/B11796273.png)


